molecular formula C21H23NO2 B13989409 3-Benzyl-7-(diethylamino)-4-methyl-2H-chromen-2-one CAS No. 7509-72-0

3-Benzyl-7-(diethylamino)-4-methyl-2H-chromen-2-one

Cat. No.: B13989409
CAS No.: 7509-72-0
M. Wt: 321.4 g/mol
InChI Key: UJJKVFVKXALRSF-UHFFFAOYSA-N
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Description

3-Benzyl-7-(diethylamino)-4-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-(diethylamino)-4-methyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methyl-2H-chromen-2-one with benzyl chloride and diethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-(diethylamino)-4-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-7-(diethylamino)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane: Known for its catalytic properties in organic reactions.

    3-Benzyl-7-methoxy-6-phenylimidazo[1,2-b]-s-tetrazine:

Uniqueness

3-Benzyl-7-(diethylamino)-4-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and potential interactions with biological targets, while the chromen-2-one core provides a versatile scaffold for further modifications and applications.

Properties

CAS No.

7509-72-0

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

3-benzyl-7-(diethylamino)-4-methylchromen-2-one

InChI

InChI=1S/C21H23NO2/c1-4-22(5-2)17-11-12-18-15(3)19(21(23)24-20(18)14-17)13-16-9-7-6-8-10-16/h6-12,14H,4-5,13H2,1-3H3

InChI Key

UJJKVFVKXALRSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C

Origin of Product

United States

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